molecular formula C22H23N5O4S3 B2879916 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 392300-49-1

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2879916
CAS No.: 392300-49-1
M. Wt: 517.64
InChI Key: SOMIVZZTPFHGJQ-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a sulfur-linked ethyl group bearing a 3,4-dihydroquinoline moiety and a benzamide substituent modified with an N,N-dimethylsulfamoyl group at the para position. The dimethylsulfamoyl substituent likely improves solubility and pharmacokinetic properties compared to unmodified benzamide derivatives .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S3/c1-26(2)34(30,31)17-11-9-16(10-12-17)20(29)23-21-24-25-22(33-21)32-14-19(28)27-13-5-7-15-6-3-4-8-18(15)27/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMIVZZTPFHGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique combination of functional groups that may enhance its biological interactions:

Feature Details
Molecular Formula C20H18N4O2S2
Molecular Weight 410.51 g/mol
IUPAC Name N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Hydrogen Bond Acceptors/Donors 6 / 1

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values indicate significant activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against species such as Candida albicans and Aspergillus niger .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole ring may interact with specific enzymes or receptors involved in cellular signaling pathways. Such interactions could lead to modulation of enzyme activity or inhibition of cell proliferation in cancerous cells .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that derivatives similar to this compound exhibit IC50 values ranging from 10 to 30 µM against MCF-7 cells. These results suggest a promising anticancer profile .
  • Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain compounds. This indicates a strong potential for development into antimicrobial agents .
  • Structure–Activity Relationship (SAR) : Analysis of various derivatives has revealed that modifications to the benzamide moiety can significantly influence biological activity. For example, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variability: The target compound’s 1,3,4-thiadiazole core is replaced with 1,3,4-oxadiazole in and 1,2,4-triazole in . Triazole derivatives (e.g., ) prioritize hydrogen-bonding interactions via NH groups, while thiadiazoles rely on sulfur-mediated hydrophobic interactions.

Substituent Effects: The dihydroquinoline-ethylthio group in the target compound is structurally distinct from the piperidinyl-ethylthio group in and the thiophene substituent in . Dihydroquinoline’s fused aromatic system may enhance binding to hydrophobic pockets in target proteins. The dimethylsulfamoyl group on the benzamide improves solubility compared to simple halogen or methyl substituents in analogues like .

Synthetic Routes :

  • Thiadiazole derivatives (e.g., target compound, ) commonly utilize nucleophilic substitution or condensation reactions. For example, employs coupling of benzoyl chloride with thiadiazole-thiol intermediates, while uses acryloyl chlorides for functionalization.
  • Oxadiazole synthesis in involves sulfonylation of preformed oxadiazole amines, highlighting the versatility of SNAr reactions in heterocyclic chemistry.

Pharmacological and Physicochemical Comparisons

Table 2: Activity and Property Comparison

Compound LogP (Predicted) Solubility (mg/mL) Key Biological Activity Target/Mechanism Reference
Target Compound ~3.2 ~0.15 (moderate) Hypothesized anticancer/antimicrobial Kinase inhibition, DNA intercalation
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 2.8–3.5 0.10–0.20 Acetylcholinesterase inhibition (IC50: 1.2–8.7 µM) Cholinergic receptors
1,3,4-Thiadiazole acrylamido derivatives 2.5–4.0 0.05–0.12 Anticancer (IC50: 2.3–14.6 µM vs. MCF-7) Tubulin polymerization inhibition
4-(3,4-dihydroquinolin-1-ylsulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide ~3.0 ~0.10 Not reported

Key Findings:

Lipophilicity : The target compound’s LogP (~3.2) is comparable to analogues, but the dimethylsulfamoyl group may reduce cellular toxicity by moderating excessive hydrophobicity .

Target Selectivity : Piperidinyl-thiadiazoles in target acetylcholinesterase, whereas acrylamido-thiadiazoles in inhibit tubulin. The target compound’s dimethylsulfamoyl group may favor kinase or topoisomerase inhibition due to its electron-withdrawing nature.

Advanced Comparative Analysis Using ChemGPS-NP

The ChemGPS-NP model () positions the target compound in a multidimensional chemical space, considering parameters like polarity, size, and flexibility. Key comparisons include:

  • Similarity to Anticancer Thiadiazoles : The target compound clusters with acrylamido-thiadiazoles () due to shared planar heterocycles and sulfonamide-like substituents.
  • Divergence from Oxadiazoles : The 1,3,4-oxadiazole in occupies a distinct region due to reduced ring polarity and altered hydrogen-bonding capacity.

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